1-Phenoxy-4-(phenyltellanyl)benzene
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Overview
Description
1-Phenoxy-4-(phenyltellanyl)benzene: is an organic compound that features a benzene ring substituted with a phenoxy group and a phenyltellanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenoxy-4-(phenyltellanyl)benzene can be synthesized through a multi-step process involving the formation of the phenoxy and phenyltellanyl groups followed by their attachment to the benzene ring. One common method involves the reaction of phenol with a suitable tellurium reagent under controlled conditions to form the phenyltellanyl group. This is followed by electrophilic aromatic substitution to attach the phenoxy group to the benzene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenoxy-4-(phenyltellanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the phenyltellanyl group to a telluride.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring, allowing for further functionalization
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Tellurium oxides and phenolic derivatives.
Reduction: Tellurides and phenolic derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used
Scientific Research Applications
1-Phenoxy-4-(phenyltellanyl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-Phenoxy-4-(phenyltellanyl)benzene involves its interaction with molecular targets through its phenoxy and phenyltellanyl groups. These groups can participate in various chemical reactions, such as redox reactions, which can influence biological pathways and catalytic processes. The phenoxy group can act as an electron donor, while the phenyltellanyl group can participate in redox cycling, affecting cellular redox balance and enzyme activity .
Comparison with Similar Compounds
1-Phenoxy-4-(phenylselanyl)benzene: Similar structure but contains selenium instead of tellurium.
1-Phenoxy-4-(phenylsulfanyl)benzene: Contains sulfur instead of tellurium.
1-Phenoxy-4-(phenylsilyl)benzene: Contains silicon instead of tellurium.
Uniqueness: 1-Phenoxy-4-(phenyltellanyl)benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties such as higher atomic weight and different redox behavior compared to sulfur, selenium, and silicon analogs.
Properties
CAS No. |
62834-30-4 |
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Molecular Formula |
C18H14OTe |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
1-phenoxy-4-phenyltellanylbenzene |
InChI |
InChI=1S/C18H14OTe/c1-3-7-15(8-4-1)19-16-11-13-18(14-12-16)20-17-9-5-2-6-10-17/h1-14H |
InChI Key |
SVLACDRNUNAAEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[Te]C3=CC=CC=C3 |
Origin of Product |
United States |
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